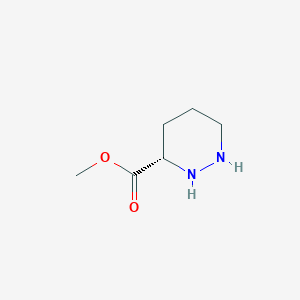

(S)-methyl hexahydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

methyl (3S)-diazinane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-10-6(9)5-3-2-4-7-8-5/h5,7-8H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUFSAOOPHWSRO-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCNN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCNN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-Methyl Hexahydropyridazine-3-carboxylate: A Chiral Scaffold for Drug Discovery

Abstract

(S)-Methyl hexahydropyridazine-3-carboxylate is a chiral heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. As a conformationally restricted diamine mimic, it provides a valuable scaffold for arranging pharmacophoric elements in a defined three-dimensional space, a strategy known to enhance binding affinity and reduce the entropic penalty upon ligand-target binding[1]. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and analytical characterization of this compound. We delve into its synthetic utility, offering field-proven insights into its application and presenting a detailed experimental protocol for a key chemical transformation. The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this scaffold in their discovery programs.

Molecular Structure and Physicochemical Profile

This compound, often supplied as its hydrochloride salt for improved stability and handling, is a six-membered saturated ring containing a hydrazine (N-N) bond. The key structural features are the stereocenter at the C3 position, which dictates the (S)-configuration, and a methyl ester functional group that serves as a versatile handle for synthetic elaboration.

The hexahydropyridazine ring exists in a conformationally restrained state, typically adopting a chair-like conformation. This pre-organized structure is a desirable attribute in drug design, as it can mimic peptide turns or present substituents in specific spatial vectors, facilitating precise interactions with biological targets[2][3].

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#EA4335"]; N2 [label="N", pos="-1.2,0.3!", fontcolor="#EA4335"]; C3 [label="C", pos="-1.2,-1!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.7!", fontcolor="#202124"]; C5 [label="C", pos="1.2,-1!", fontcolor="#202124"]; C6 [label="C", pos="1.2,0.3!", fontcolor="#202124"];

// Substituent nodes H_N1 [label="H", pos="-0.3,1.7!", fontcolor="#5F6368"]; H_N2 [label="H", pos="-2,0.8!", fontcolor="#5F6368"]; S_C3 [label="(S)", pos="-2.2,-1.5!", fontcolor="#34A853", fontsize=18]; CO2Me_C [label="C", pos="-2.4,-1.7!", fontcolor="#202124"]; CO2Me_O1 [label="O", pos="-2.7,-2.5!", fontcolor="#EA4335"]; CO2Me_O2 [label="O", pos="-3.2,-1.2!", fontcolor="#EA4335"]; CO2Me_Me [label="CH₃", pos="-4.2,-1.0!", fontcolor="#202124"];

// Ring bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Substituent bonds N1 -- H_N1; N2 -- H_N2; C3 -- CO2Me_C; CO2Me_C -- CO2Me_O1 [label="=", arrowhead=none]; CO2Me_C -- CO2Me_O2; CO2Me_O2 -- CO2Me_Me;

// Caption caption [label="Structure of this compound.", pos="0,-3.5!", fontsize=10]; } enddot Caption: Structure of this compound.

Table 1: Physicochemical and Computational Properties

| Property | Value | Source |

| Identifier | ||

| CAS Number | 380223-17-6 (for HCl salt) | [4] |

| Molecular Formula | C₆H₁₃ClN₂O₂ (HCl salt) | [4][5] |

| Molecular Weight | 180.63 g/mol (HCl salt) | [4][5] |

| Physical Properties | ||

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, sealed, away from moisture | [4] |

| Computational Data | ||

| TPSA (Topological Polar Surface Area) | 50.36 Ų | [4] |

| LogP | -0.1622 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Rotatable Bonds | 1 | [4] |

Synthesis and Chiral Control

The enantioselective synthesis of chiral cyclic hydrazines is a critical area of research, as these motifs are core structures in numerous bioactive molecules[6][7]. One of the most efficient strategies to access compounds like this compound is through the asymmetric hydrogenation of a prochiral precursor, such as a cyclic N-acyl hydrazone.

The causality behind this choice of strategy lies in its efficiency and high level of stereocontrol. Transition metal catalysts, particularly those using earth-abundant metals like Nickel, paired with chiral ligands, can create a chiral environment that directs the delivery of hydrogen to one face of the C=N double bond, yielding the desired enantiomer with high purity[6][7][8].

dot graph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="Prochiral Cyclic\nN-Acyl Hydrazone"]; Catalyst [label="Ni Catalyst\n(e.g., Ni-(S,S)-Ph-BPE)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Hydrogen [label="H₂ (Hydrogen Gas)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Solvent [label="Solvent\n(e.g., TFE)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="(S)-Methyl Hexahydropyridazine-\n3-carboxylate Derivative", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"];

// Edges Start -> Reaction [label="Asymmetric\nHydrogenation", arrowhead=none]; Catalyst -> Reaction; Hydrogen -> Reaction; Solvent -> Reaction; Reaction [shape=point, width=0.01, height=0.01]; Reaction -> Product;

// Layout {rank=same; Catalyst; Hydrogen; Solvent;} } enddot Caption: General workflow for asymmetric synthesis.

This method is highly desirable due to its potential for scalability and application in synthesizing complex molecules, such as RIP-1 kinase inhibitors, without loss of enantioselectivity[6][7][8]. Alternative enzymatic approaches using imine reductases (IREDs) are also emerging as powerful tools for the synthesis of cyclic hydrazines[9].

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its three key components: the two nitrogen atoms of the hydrazine moiety and the methyl ester. This allows for selective and sequential functionalization to build molecular complexity.

-

N-Functionalization: The secondary amines can be readily functionalized via standard reactions such as acylation, alkylation, arylation, and sulfonylation. A critical technique is the selective protection of one nitrogen, typically with a tert-Butoxycarbonyl (Boc) group, which allows for the differential functionalization of the two nitrogens. This is fundamental for its use as a scaffold in peptidomimetics or as a linker in more complex drug modalities[2].

-

Ester Manipulation: The methyl ester at the C3 position is a versatile handle. It can be:

-

Hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

-

Reduced to a primary alcohol, providing a different point for diversification.

-

Directly converted to amides via aminolysis.

-

This dual reactivity makes the molecule an ideal starting point for creating libraries of compounds for structure-activity relationship (SAR) studies. The constrained nature of the ring ensures that substituents added to the nitrogens and the C3 position are held in a predictable spatial orientation[1].

dot graph "Derivatization_Pathways" { graph [splines=true, overlap=false]; node [shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Core [label="{this compound | { N1-H | N2-H} | C3-CO₂Me}}", fillcolor="#E8F0FE"];

N1_Func [label="N1-Alkylation / Acylation", fillcolor="#FEF7E0"]; N2_Func [label="N2-Boc Protection", fillcolor="#FCE8E6"]; Ester_Func [label="Ester Hydrolysis / Amidation", fillcolor="#E6F4EA"];

Product1 [label="N1-Substituted Product"]; Product2 [label="Differentially Protected Scaffold"]; Product3 [label="C3-Amide / Acid Product"];

Core:n1 -> N1_Func -> Product1; Core:n2 -> N2_Func -> Product2; Core:c3 -> Ester_Func -> Product3; } enddot Caption: Key derivatization pathways for the scaffold.

Spectroscopic and Analytical Characterization

-

¹H NMR: The proton spectrum is expected to be complex. The diastereotopic protons on the saturated ring (C4, C5, C6) will appear as complex multiplets. The proton at the chiral center (C3) would likely be a multiplet coupled to adjacent protons. The N-H protons may appear as broad singlets, and the methyl ester will be a sharp singlet around 3.7 ppm.

-

¹³C NMR: The spectrum should show six distinct signals corresponding to the six carbon atoms (C3, C4, C5, C6, the carbonyl carbon, and the methoxy carbon).

-

Mass Spectrometry: For the hydrochloride salt, Electrospray Ionization (ESI) in positive mode would show a prominent peak for the molecular ion [M+H]⁺ at m/z 145.10.

-

Chiral Analysis: Confirmation of enantiomeric purity (e.g., >99% ee) is critical and would be achieved using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase.

Experimental Protocol: Selective N-Boc Protection

The ability to selectively protect one of the two ring nitrogens is the most crucial first step in utilizing this scaffold. The following protocol describes a standard, self-validating procedure for the mono-Boc protection of this compound.

Objective: To synthesize (S)-1-tert-butyl 3-methyl hexahydropyridazine-1,3-dicarboxylate.

Materials:

-

This compound hydrochloride (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound hydrochloride and dissolve/suspend it in anhydrous DCM (approx. 0.1 M concentration).

-

Base Addition: Cool the mixture to 0°C using an ice bath. Add triethylamine dropwise. The hydrochloride salt will react with the base, liberating the free diamine in situ. Stir for 15-20 minutes. Causality: The base is required to neutralize the HCl salt and to scavenge the acid produced during the protection reaction.

-

Boc₂O Addition: Add a solution of Boc₂O in a small amount of DCM dropwise to the cold reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase is 30-50% Ethyl Acetate in Hexanes.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine. Trustworthiness: The bicarbonate wash removes any unreacted acidic species, and the brine wash helps to remove water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure mono-protected product.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Future Perspectives

This compound is more than a simple chemical; it is a powerful tool for medicinal chemists. Its inherent conformational rigidity, combined with the potential for stereocontrolled synthesis and versatile functionalization, establishes it as a privileged scaffold in modern drug discovery[1][10]. By providing a pre-organized platform, it allows for the rational design of ligands with improved potency and selectivity. As synthetic methodologies for chiral hydrazines continue to advance[6], the accessibility and application of this and related building blocks are poised to expand, paving the way for the discovery of next-generation therapeutics.

References

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Conformationally restricted diamines and amino alcohols - Enamine [enamine.net]

- 4. chemscene.com [chemscene.com]

- 5. Methyl (S)-Hexahydropyridazine-3-carboxylate Hydrochloride 95% | CAS: 380223-17-6 | AChemBlock [achemblock.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to (S)-methyl hexahydropyridazine-3-carboxylate hydrochloride: A Chiral Building Block for Advanced Therapeutics

Abstract

(S)-methyl hexahydropyridazine-3-carboxylate hydrochloride (CAS 380223-17-6) is a specialized chiral building block of significant interest in modern medicinal chemistry. As a derivative of piperazic acid, its rigid, stereochemically defined structure is crucial for creating molecules with precise three-dimensional orientations necessary for high-affinity and selective interaction with complex biological targets. This guide provides an in-depth analysis of its chemical properties, a representative synthetic pathway, its critical application in the synthesis of the clinical-stage KRAS G12D inhibitor Zoldonrasib (RMC-9805), and robust analytical methodologies for its characterization and quality control. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of the Hexahydropyridazine Scaffold

In the landscape of drug discovery, the demand for novel scaffolds that provide conformational constraint and precise positioning of functional groups is perpetual. The hexahydropyridazine ring system, a saturated six-membered diazine, serves as a valuable bioisostere for piperidine and piperazine rings, but with unique stereoelectronic properties conferred by the N-N bond. The inherent chirality of substituted hexahydropyridazines, such as in this compound, makes them powerful tools in asymmetric synthesis.

This specific intermediate, the methyl ester hydrochloride salt of the (S)-enantiomer of hexahydropyridazine-3-carboxylic acid, offers two key advantages for synthetic chemists:

-

Stereochemical Integrity: The fixed (S)-configuration at the C3 position is fundamental for the enantioselective synthesis of complex target molecules, ensuring the correct spatial arrangement required for biological activity.

-

Orthogonal Reactivity: The molecule possesses a secondary amine (part of the hydrazine moiety) and a methyl ester. The hydrochloride salt form improves handling and stability while allowing for selective deprotection and reaction at the amine, typically after a neutralization step, leaving the ester available for subsequent transformations (e.g., hydrolysis or amidation).

The primary driver for the escalating interest in this compound is its role as a key fragment in the synthesis of Zoldonrasib (RMC-9805), a covalent inhibitor of the oncogenic KRAS G12D mutant, underscoring its relevance in cutting-edge cancer therapy development.[1][2]

Physicochemical and Structural Properties

A comprehensive understanding of the molecule's properties is essential for its effective use in synthesis and for ensuring proper handling and storage.

| Property | Value | Source(s) |

| CAS Number | 380223-17-6 | [3] |

| Molecular Formula | C₆H₁₃ClN₂O₂ | [3][4] |

| Molecular Weight | 180.63 g/mol | [4][5] |

| IUPAC Name | methyl (3S)-piperazine-3-carboxylate hydrochloride | N/A |

| Synonyms | This compound HCl | [3] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95-97% | [3][4] |

| Storage Conditions | 2-8°C, sealed storage, away from moisture | [1][3] |

| SMILES | O=C([C@@H]1CCCNN1)OC.Cl | [3] |

| InChI Key | SKHQENDPKXVMIR-JEDNCBNOSA-N | [1] |

Synthesis and Manufacturing

The asymmetric synthesis of chiral cyclic hydrazine derivatives is a non-trivial task that requires careful control of stereochemistry. While multiple routes to the piperazic acid core exist, a common and effective strategy involves the cyclization of a chiral precursor derived from the chiral pool. A representative synthesis, adapted from general methods for preparing hexahydropyridazine-3-carboxylic acid derivatives, is outlined below.[6] The causality behind this approach lies in establishing the desired stereocenter early from an inexpensive chiral starting material, such as D-glutamic acid, and carrying it through the synthetic sequence.

Representative Synthetic Pathway

The synthesis can be logically divided into three main stages: precursor formation, cyclization, and final salt formation.

Caption: Representative workflow for the asymmetric synthesis.

Representative Synthesis Protocol

Disclaimer: This protocol is illustrative, based on established chemical principles for this class of compounds, and should be adapted and optimized by qualified personnel.

Step 1: Preparation of a Chiral Dihalopentanoate Ester from D-Glutamic Acid.

-

Rationale: D-Glutamic acid provides the (R)-stereocenter which, through subsequent inversion during cyclization, will yield the desired (S)-product. The process typically involves diazotization to replace the amine with a halide, and reduction/esterification of the carboxylic acids.

-

D-Glutamic acid is converted to methyl (R)-2,5-dibromopentanoate via established multi-step procedures (e.g., Sandmeyer-type reactions and Fischer esterification). This precursor contains the necessary stereocenter and leaving groups for cyclization.

Step 2: Base-Mediated Cyclization. [6]

-

Rationale: A bis-protected hydrazine is used as the N-N synthon. A strong, non-nucleophilic base is used to deprotonate the hydrazine, which then acts as a nucleophile to displace the two halide leaving groups in an intramolecular SN2 cascade, forming the six-membered ring.

-

To a stirred solution of di-tert-butyl hydrazine-1,2-dicarboxylate in an aprotic solvent like DMF, add a strong base such as sodium hydride (NaH) at 0°C.

-

Slowly add the methyl (R)-2,5-dibromopentanoate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC/LC-MS analysis indicates consumption of the starting material.

-

Quench the reaction carefully with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude protected intermediate, di-tert-butyl (S)-3-(methoxycarbonyl)tetrahydropyridazine-1,2-dicarboxylate.

Step 3: Deprotection and Hydrochloride Salt Formation.

-

Rationale: Acid-labile protecting groups like Boc are commonly used because they can be removed under conditions that do not affect the methyl ester. The final product is isolated as a hydrochloride salt to improve its stability and handling characteristics as a solid.

-

Dissolve the crude protected intermediate in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC/LC-MS. Upon completion, concentrate the solvent in vacuo.

-

The resulting residue is triturated with diethyl ether to precipitate the crude hydrochloride salt.

-

Recrystallize the solid from a solvent system like methanol/diethyl ether to afford pure this compound hydrochloride as a solid.

Application in Drug Development: Synthesis of Zoldonrasib (RMC-9805)

The primary application of this compound hydrochloride is as a pivotal intermediate in the synthesis of Zoldonrasib (RMC-9805), an investigational, orally active, covalent inhibitor of the KRAS G12D mutation.[1][2]

Mechanism of Action of Zoldonrasib

Zoldonrasib employs a sophisticated "molecular glue" mechanism. It is designed to first bind to the abundant intracellular chaperone protein, cyclophilin A (CypA). This newly formed Zoldonrasib-CypA binary complex then selectively recognizes and binds to the active, GTP-bound form of the KRAS G12D mutant protein (RAS(ON)). This creates a stable tri-complex, which positions a reactive moiety on Zoldonrasib to form an irreversible covalent bond with the mutant aspartate-12 residue, locking the oncoprotein in an inactive state and shutting down downstream oncogenic signaling.[7][8]

Role of the Intermediate in Zoldonrasib Synthesis

The (S)-hexahydropyridazine-3-carboxylate moiety is incorporated into the final structure of Zoldonrasib via a standard amide bond formation. The specific stereochemistry and conformation of this ring are critical for correctly orienting the rest of the molecule within the binding pocket of the RAS(ON)-CypA complex.

Caption: Final amide coupling step in Zoldonrasib synthesis.

The synthesis step involves neutralizing the hydrochloride salt of our title compound to yield the free secondary amine. This amine then acts as a nucleophile, attacking an activated carboxylic acid on the main Zoldonrasib scaffold, facilitated by standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form the final amide linkage.

Analytical and Quality Control Methodology

Ensuring the chemical purity and, most importantly, the enantiomeric purity of this intermediate is paramount for its use in GMP synthesis of an active pharmaceutical ingredient (API). A multi-pronged analytical approach is required.

Structural Confirmation and Purity by NMR and MS

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), and a complex series of multiplets for the diastereotopic protons on the hexahydropyridazine ring.

-

Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the free base (144.17 g/mol ) and to assess purity by identifying any synthesis-related impurities.

Chiral Purity Analysis by HPLC

The most critical quality attribute is the enantiomeric excess (ee). This is determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Caption: Typical workflow for chiral HPLC analysis.

Representative Chiral HPLC Method:

-

Rationale: Polysaccharide-based CSPs are widely effective for separating a broad range of chiral molecules. The separation mechanism relies on differential transient diastereomeric interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between the enantiomers and the chiral selector on the stationary phase.

-

Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based column.

-

Mobile Phase: An isocratic mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting ratio would be 90:10 (Hexane:IPA). An acidic or basic additive may be required to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 210 nm.

-

System Suitability: The method must be validated to show baseline resolution (Rₛ > 1.5) between the (S)- and (R)-enantiomer peaks. A racemic standard is required for method development and to confirm the elution order.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100. For pharmaceutical applications, an ee of >99.5% is often required.

Safety and Handling

This compound hydrochloride is classified as a hazardous substance and requires careful handling.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Use a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]

Conclusion

This compound hydrochloride has emerged from a niche chemical intermediate to a strategically vital building block in oncology drug development. Its value is intrinsically linked to the precise stereochemistry it imparts to advanced therapeutics like Zoldonrasib. For scientists and researchers in the pharmaceutical industry, a thorough understanding of its synthesis, characterization, and handling is essential for leveraging its full potential in the creation of next-generation targeted therapies. The methodologies and insights provided in this guide serve as a comprehensive resource for the effective application of this important chiral molecule.

References

-

Alachem Co., Ltd. 380223-17-6 | Methyl (S)-hexahydropyridazine-3-carboxylate hydrochloride. Available at: [Link] (Accessed Jan 14, 2026).

-

BioChemMate. 2922732-54-3 | KRAS G12D inhibitor 18| RMC-9805. Available at: [Link] (This is a representative URL). (Accessed Jan 14, 2026).

- Google Patents. EP1468993A1 - Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives.

-

MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds. Available at: [Link] (Accessed Jan 14, 2026).

-

PubChem. (S)-Hexahydropyridazine-3-carboxylic acid. Available at: [Link] (Accessed Jan 14, 2026).

-

Revolution Medicines. FDA grants breakthrough therapy designation to Revolution Medicines' lung cancer drug. Available at: [Link] (This is a representative URL for the news). (Accessed Jan 14, 2026).

- Google Patents. WO2021041671A1 - Kras g12d inhibitors.

- Google Patents. US6632942B2 - Asymmetric synthesis of piperazic acid and derivatives thereof.

-

Drug Hunter. Targeting the Oncogenic State of RAS with Tri-Complex Inhibitors. Available at: [Link] (This is a representative URL for the concept). (Accessed Jan 14, 2026).

-

Revolution Medicines. Discovery of RMC-9805, an Oral, RAS(ON) G12D-Selective Covalent Tri-Complex Inhibitor. Available at: [Link] (This is a representative URL for corporate presentations). (Accessed Jan 14, 2026).

-

FirstWord Pharma. Revolution Medicines Announces Publication of a Peer-Reviewed Research Paper in Science on the Discovery and Development of Zoldonrasib. Available at: [Link] (Accessed Jan 14, 2026).

Sources

- 1. US6632942B2 - Asymmetric synthesis of piperazic acid and derivatives thereof - Google Patents [patents.google.com]

- 2. 380223-17-6 | Methyl (S)-hexahydropyridazine-3-carboxylate hydrochloride - Alachem Co., Ltd. [alachem.co.jp]

- 3. chemscene.com [chemscene.com]

- 4. Methyl (S)-Hexahydropyridazine-3-carboxylate Hydrochloride 95% | CAS: 380223-17-6 | AChemBlock [achemblock.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. EP1468993A1 - Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives - Google Patents [patents.google.com]

- 7. za.investing.com [za.investing.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

The Hexahydropyridazine Scaffold: A Frontier in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The hexahydropyridazine nucleus, a saturated six-membered diazine ring, represents a compelling yet underexplored scaffold in medicinal chemistry. While its aromatic counterpart, pyridazine, and related pyridazinone derivatives have demonstrated a wide spectrum of biological activities, hexahydropyridazine compounds remain a largely uncharted territory, particularly concerning in vivo efficacy studies. This guide provides a comprehensive technical overview of the synthesis, potential biological activities, and robust evaluation methodologies for hexahydropyridazine derivatives. By synthesizing established protocols for related heterocyclic systems and highlighting the structure-activity relationships of analogous compounds, this document aims to equip researchers with the foundational knowledge and practical insights necessary to unlock the therapeutic potential of this promising class of molecules.

Introduction: The Opportunity in the Unexplored

A thorough review of the scientific literature reveals a notable scarcity of in vivo efficacy studies specifically focused on hexahydropyridazine compounds. This gap in the current research landscape presents both a challenge and a significant opportunity. While direct comparative analysis of this class of saturated heterocyclic molecules is limited, the extensive research on aromatic pyridazine and pyridazinone derivatives offers valuable insights into their potential therapeutic applications. These related compounds have shown diverse biological activities, including antimicrobial, anticancer, and anticonvulsant effects. It is crucial to recognize that the chemical and pharmacological properties of these aromatic compounds differ from their saturated counterparts; therefore, direct extrapolation of data should be approached with caution. This guide will leverage the existing knowledge of pyridazine derivatives to provide a framework for the systematic investigation of hexahydropyridazines.

Synthesis of the Hexahydropyridazine Core

The construction of the hexahydropyridazine ring can be achieved through several synthetic strategies, with [4+2] cycloaddition reactions and the reduction of pyridazine and its partially saturated analogues being the most prominent methods.[1]

[4+2] Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. In the context of hexahydropyridazine synthesis, this typically involves the reaction of a diene with a dienophile containing a nitrogen-nitrogen double bond (an azo compound).[1]

A notable example is the Gallium Trichloride (GaCl₃)-catalyzed [4+2] cycloaddition between donor-acceptor cyclobutanes and cis-diazenes, which can yield hexahydropyridazine derivatives as single diastereomers in good to excellent yields.[2]

Experimental Protocol: GaCl₃-Catalyzed [4+2] Cycloaddition [1]

-

To a solution of the donor-acceptor cyclobutane (1.0 equivalent) and the cis-diazene (1.2 equivalents) in anhydrous dichloromethane (0.1 M) at room temperature, add a solution of gallium trichloride (5 mol%) in dichloromethane.

-

Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: GaCl3-Catalyzed [4+2] Cycloaddition Workflow.

Reduction of Pyridazine Derivatives

A more direct route to the hexahydropyridazine scaffold involves the reduction of the aromatic pyridazine ring. This can be accomplished through various methods, including catalytic hydrogenation and chemical reduction using hydride reagents.[1]

Experimental Protocol: Catalytic Hydrogenation with Platinum(IV) Oxide [1]

-

Place a solution of the pyridazine derivative (1.0 mmol) in a suitable solvent, such as acetic acid or ethanol (10 mL), in a hydrogenation vessel.

-

Add Platinum(IV) oxide (5-10 mol%) to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-50 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

Caption: Reduction of Pyridazine to Hexahydropyridazine.

Potential Biological Activities and Evaluation Protocols

Based on the activities of related pyridazine and pyridazinone compounds, hexahydropyridazine derivatives are hypothesized to possess antimicrobial, anticancer, and anticonvulsant properties. The following sections detail the experimental protocols to investigate these potential activities.

Antimicrobial Activity

Numerous pyridazine derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal pathogens.[3][4]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial twofold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare a standardized inoculum of the microorganism to be tested (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive controls (a known antibiotic or antifungal agent) and negative controls (medium with inoculum and no compound).

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Hypothetical Antimicrobial Activity Data for Hexahydropyridazine Derivatives

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| HHP-1 | >128 | 64 | >128 |

| HHP-2 | 32 | 16 | 64 |

| HHP-3 | 8 | 4 | 16 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 2 |

Anticancer Activity

Pyridazine derivatives have been extensively investigated for their potential as anticancer agents, targeting various mechanisms involved in cancer progression.[5][6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [7]

-

Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the hexahydropyridazine derivatives for 48-72 hours.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value.

Caption: MTT Assay for Cytotoxicity Screening.

Anticonvulsant Activity

The anticonvulsant properties of pyridazine derivatives have been evaluated in various preclinical models.[7][8]

Experimental Protocol: In Vivo Maximal Electroshock (MES) Seizure Test in Mice [9]

-

Administer the test compound or vehicle control to groups of mice (n=8-10 per group) via intraperitoneal (i.p.) or oral (p.o.) route.

-

After a predetermined time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

Determine the median effective dose (ED₅₀) of the compound, which is the dose that protects 50% of the animals from the induced seizure.

Experimental Protocol: In Vivo Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test in Mice [9]

-

Administer the test compound or vehicle control to groups of mice.

-

After a specified time, inject a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.

-

Observe the mice for the onset of clonic seizures (lasting for at least 5 seconds) within a 30-minute observation period.

-

Protection is defined as the absence of clonic seizures.

-

Calculate the ED₅₀ of the compound.

Structure-Activity Relationships (SAR)

While SAR studies for hexahydropyridazines are nascent, insights can be drawn from the more extensively studied pyridazine and other heterocyclic scaffolds. Key structural modifications to consider for optimizing biological activity include:

-

Substitution on the Nitrogen Atoms: The nature and size of substituents on the nitrogen atoms of the hexahydropyridazine ring can significantly influence lipophilicity, solubility, and interaction with biological targets.

-

Substitution on the Carbon Atoms: Introducing various functional groups on the carbon backbone can modulate the electronic properties and steric profile of the molecule, potentially enhancing target binding and selectivity.

-

Stereochemistry: The stereochemical configuration of substituents on the chiral centers of the hexahydropyridazine ring can be critical for biological activity.

Conclusion and Future Directions

Hexahydropyridazine derivatives represent a promising, yet underexplored, class of compounds with the potential for a wide range of biological activities. The synthetic methodologies and evaluation protocols outlined in this guide provide a solid foundation for researchers to systematically explore this chemical space. The significant lack of in vivo data for hexahydropyridazines underscores the urgent need for further research to validate the therapeutic potential of this scaffold. Future efforts should focus on the synthesis of diverse libraries of hexahydropyridazine derivatives and their comprehensive biological evaluation, with a particular emphasis on in vivo models of disease. Such studies are essential to bridge the current knowledge gap and pave the way for the development of novel hexahydropyridazine-based therapeutics.

References

-

Design, synthesis and structure-activity relationship studies of hexahydropyrazinoquinolines as a novel class of potent and selective dopamine receptor 3 (D3) ligands. PubMed. Available at: [Link]

-

Synthesis of Hexahydropyridazines by [4 + 2] Cycloaddition of Donor–Acceptor Cyclobutanes and cis-Diazenes. American Chemical Society. Available at: [Link]

-

Synthesis and Evaluation of Anticonvulsant Activities of Some New arylhexahydropyrimidine-2,4-diones. PubMed. Available at: [Link]

-

Synthesis of novel pyridazine derivatives as potential antimicrobial agents. SpringerLink. Available at: [Link]

-

The Early Identification of Anticonvulsant Activity: Role of the Maximal Electroshock and Subcutaneous Pentylenetetrazol Seizure Models. PubMed. Available at: [Link]

-

Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. PubMed. Available at: [Link]

-

A review exploring biological activities of hydrazones. PubMed Central. Available at: [Link]

-

Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. PubMed. Available at: [Link]

-

Synthesis and anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. ResearchGate. Available at: [Link]

-

Synthesis and anticonvulsant properties of new benzylpyridazine derivatives. PubMed. Available at: [Link]

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. Available at: [Link]

-

Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PubMed Central. Available at: [Link]

-

A new perspective for biological activities of novel hexahydroquinoline derivatives. Dergipark. Available at: [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]

-

Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. PubMed Central. Available at: [Link]

-

Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. Available at: [Link]

-

Pyridazine Derivatives I Showed Potent Anticancer Activity and... ResearchGate. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Conformational Analysis of Substituted Hexahydropyridazines

Abstract

The hexahydropyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. The three-dimensional arrangement, or conformation, of this six-membered nitrogen-containing heterocycle is intrinsically linked to its biological activity, dictating how it interacts with target receptors and enzymes. A thorough understanding of its conformational landscape—including ring inversion, nitrogen inversion, and the influence of substituents—is therefore critical for rational drug design and development. This guide provides an in-depth technical overview of the modern experimental and computational methodologies employed to elucidate the conformational preferences of substituted hexahydropyridazines, offering field-proven insights for researchers, chemists, and drug development professionals.

Part 1: The Dynamic Hexahydropyridazine Ring: Core Conformational Concepts

The conformational behavior of hexahydropyridazines is dominated by two primary dynamic processes: ring inversion and pyramidal nitrogen inversion .[1][2][3] Unlike cyclohexane, the presence of two adjacent nitrogen atoms introduces unique stereoelectronic effects and energetic considerations.

-

Ring Inversion: Similar to other six-membered rings, the hexahydropyridazine ring predominantly adopts a chair-like conformation to minimize angular and torsional strain. It can undergo a "ring flip" between two degenerate chair forms. Substituents can be oriented in either an axial or equatorial position, and the equilibrium between these states is a key determinant of the molecule's overall shape. The energy barrier for ring inversion is influenced by the nature and position of substituents.[4][5]

-

Nitrogen Inversion: The nitrogen atoms in a hexahydropyridazine ring are typically sp³-hybridized, resulting in a trigonal pyramidal geometry with a lone pair of electrons. This pyramid can rapidly invert, effectively moving the lone pair and any N-substituent from one side of the nitrogen plane to the other.[3] The barrier to nitrogen inversion can be comparable to or, in some cases, higher than the barrier to ring inversion, leading to complex dynamic behavior observable by NMR spectroscopy.[1][2]

These two processes can occur independently or in a concerted manner, and their relative rates are highly sensitive to substitution patterns, solvent effects, and temperature. Dissecting these dynamic equilibria is the central goal of conformational analysis.

Caption: Ring inversion in a substituted hexahydropyridazine.

Part 2: The Experimental Toolkit: From Static Snapshots to Dynamic Processes

A multi-faceted experimental approach is essential to build a complete picture of conformational behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse

NMR spectroscopy is the most powerful and versatile tool for studying conformations in solution.[6][7] It provides information on both the time-averaged conformation and the kinetics of dynamic processes.

-

Chemical Shifts (¹H and ¹³C): The electronic environment of a nucleus, which is highly dependent on its spatial orientation, dictates its chemical shift. Axial and equatorial protons, for instance, typically have distinct chemical shifts.

-

Coupling Constants (³J): The through-bond coupling between vicinal protons (³JHH) is described by the Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle between the protons. This is invaluable for determining relative stereochemistry and ring pucker.

-

Nuclear Overhauser Effect (NOE): NOE-based experiments (e.g., NOESY) detect through-space interactions between protons that are close to each other (< 5 Å). This is critical for identifying axial-axial and axial-equatorial relationships, providing definitive proof of conformation.

Dynamic NMR (DNMR) Spectroscopy: Quantifying Energy Barriers

When a molecule is undergoing conformational exchange at a rate comparable to the NMR timescale, signal broadening and coalescence are observed.[1][2] By recording spectra at different temperatures, one can determine the coalescence temperature and calculate the free energy of activation (ΔG‡) for the dynamic process (e.g., ring or nitrogen inversion).[4][5]

Detailed Protocol: Variable-Temperature ¹H NMR for Determining Ring Inversion Barrier

-

Sample Preparation: Prepare a solution of the substituted hexahydropyridazine (5-10 mg) in a suitable deuterated solvent (e.g., Toluene-d₈ or CD₂Cl₂) that remains liquid over a wide temperature range.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Identify distinct signals for axial and equatorial protons, if resolved.

-

Cooling Sequence: Gradually lower the spectrometer temperature in increments of 10-15 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

-

Causality: Slow cooling ensures thermal equilibrium and prevents sample freezing.

-

-

Identify Coalescence: Observe the signals for the exchanging protons. As the temperature decreases, the exchange rate slows, and the signals will broaden, move closer, and eventually merge into a single broad peak. This is the coalescence temperature (Tc) .

-

Slow-Exchange Regime: Continue to lower the temperature below Tc until the broad signal resolves back into two or more sharp signals corresponding to the "frozen" conformers.

-

Data Analysis:

-

Record the coalescence temperature (Tc in Kelvin).

-

From the low-temperature spectrum, measure the frequency difference (Δν in Hz) between the signals of the exchanging protons.

-

Calculate the rate constant (k) at coalescence using the equation: k = πΔν / √2.

-

Calculate the free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = -RTc * ln(k * h / (kB * Tc)), where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

-

-

Validation: The calculated barrier should be consistent with known values for similar heterocyclic systems. The reversibility of spectral changes upon re-heating the sample validates that the observed dynamics are due to conformational exchange and not chemical decomposition.

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution picture of the molecule's conformation in the solid state.[11][12] It is the "gold standard" for determining bond lengths, bond angles, and dihedral angles with high precision.[13][14]

Trustworthiness Check: While invaluable, it is crucial to remember that a crystal structure represents a single, low-energy conformation that may be influenced by crystal packing forces. It does not necessarily represent the predominant conformation in solution, where the molecule has more freedom. Therefore, crystallographic data must be interpreted in conjunction with solution-phase data (like NMR) and computational analysis to build a comprehensive model.[15]

Part 3: The Computational Chemistry Approach: Modeling the Landscape

Computational methods are indispensable for exploring the full conformational energy landscape, identifying transition states, and rationalizing experimental observations.[16]

Caption: A typical workflow for computational conformational analysis.

Selecting the Right Method

-

Molecular Mechanics (MM): MM methods use classical physics force fields (e.g., UFF, MMFF) to provide a rapid evaluation of steric and electrostatic interactions.[17] They are excellent for quickly scanning a large number of initial conformations to identify low-energy candidates.

-

Density Functional Theory (DFT): DFT provides a much more accurate description of the electronic structure by approximating the solution to the Schrödinger equation.[18][19] It is the method of choice for obtaining reliable geometries and relative energies.

-

Expertise in Action: The choice of functional and basis set is critical. For nitrogen heterocycles, functionals that account for dispersion interactions, such as M06-2X or B3LYP-D3, often provide more accurate energy differences between conformers compared to older functionals like B3LYP alone.[20] A basis set like 6-31G(d) is a common starting point, with larger basis sets (e.g., aug-cc-pVTZ) used for higher accuracy.[18][21]

-

A Self-Validating Computational Protocol

-

Conformer Generation: Start with the 2D structure and generate a diverse set of initial 3D conformations using a tool like RDKit.

-

Initial Optimization: Perform a geometry optimization on all conformers using a computationally inexpensive MM method.

-

DFT Refinement: Take the unique, low-energy conformers (e.g., within 10-15 kcal/mol of the global minimum) and re-optimize them using a reliable DFT method (e.g., M06-2X/6-31+G(d,p)) including a solvent model (e.g., PCM) to mimic solution conditions.[8]

-

Frequency Analysis: For each optimized structure, perform a frequency calculation. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The presence of a single imaginary frequency indicates a transition state.

-

Energy Analysis: Compare the relative free energies (Gibbs or electronic) of the stable conformers to predict their populations at a given temperature using the Boltzmann distribution.

-

Experimental Validation: The ultimate test of a computational model is its ability to reproduce experimental data. Calculate NMR chemical shifts and coupling constants using a method like GIAO-DFT and compare them to the experimental values.[22] Good agreement provides strong confidence in the predicted conformational model.

Part 4: Integrating Experiment and Theory: A Cohesive Picture

Stereoelectronic Effects: Substituents can exert profound stereoelectronic effects. For instance, an electronegative substituent adjacent to a ring nitrogen may exhibit an anomeric effect , favoring an axial orientation over the sterically preferred equatorial position due to stabilizing orbital interactions (n → σ*).[23][24] DFT calculations are particularly adept at dissecting and quantifying these subtle electronic contributions.

Data Summary: Representative Energy Barriers

| Process | Substituent | Method | ΔG‡ (kcal/mol) | Reference |

| Ring Inversion | 1,2-Dimethyl | DNMR | ~11-13 | [2] |

| Nitrogen Inversion | 1,2-Dimethyl | DNMR | >13 | [2] |

| Ring Inversion | N-Acyl | DFT | ~10-12 | [8] |

| N-N Bond Rotation | N-Acylhydrazone | DFT | ~3-5 | [9] |

Conclusion

The conformational analysis of substituted hexahydropyridazines is a complex but essential task in modern drug discovery. A purely experimental or purely computational approach is often insufficient. By judiciously combining the strengths of high-resolution NMR spectroscopy for solution-state dynamics, X-ray crystallography for solid-state structure, and rigorously validated DFT calculations for energetic and electronic insights, researchers can build a comprehensive and reliable model of a molecule's conformational landscape. This integrated strategy provides the critical structural knowledge needed to understand structure-activity relationships (SAR) and to design next-generation therapeutics with enhanced potency and selectivity.

References

-

Anderson, J. E. (n.d.). Conformations of tetra- and hexahydropyridazines. Slow ring inversion and slow nitrogen inversion. Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

-

(n.d.). Conformations of tetra. American Chemical Society. Retrieved from [Link]

-

(n.d.). DFT study of nitrogenated heterocycles of six and seven links. Bulgarian Chemical Communications. Retrieved from [Link]

-

Bjornsson, R., & Arnason, I. (2009). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Physical Chemistry Chemical Physics, 11(39), 8689–8697. Retrieved from [Link]

-

(n.d.). Conformational studies of hexahydropyridazine derivatives. ACS Publications. Retrieved from [Link]

-

(n.d.). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. NIH. Retrieved from [Link]

-

(n.d.). Anomeric effect. Wikipedia. Retrieved from [Link]

-

(n.d.). Highly E cient On-surface Synthesis of Fused N- heterocyclic derivatives. ResearchGate. Retrieved from [Link]

-

(n.d.). NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles. PubMed Central - NIH. Retrieved from [Link]

-

Nelsen, S. F., & Weisman, G. R. (n.d.). Conformational interconversions in hexahydropyridazine derivatives. Journal of the American Chemical Society. Retrieved from [Link]

-

(n.d.). Conformational Interconversions in Hexahydropyridazine Derivatives. ElectronicsAndBooks. Retrieved from [Link]

-

(n.d.). Atropisomeric Properties of N-Acyl/N-Sulfonyl 5H-Dibenzo[b,d]azepin-7(6H)-ones. Retrieved from [Link]

-

(n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Retrieved from [Link]

-

(n.d.). Heterocyclic conformational analysis. Ring inversion in hexahydropyrimidines. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Retrieved from [Link]

-

(n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. auremn. Retrieved from [Link]

-

(2021). Calculation of Fluorine and Nitrogen NMR Properties. La Trobe University. Retrieved from [Link]

-

(n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

(2013). CONFORMATIONAL ANALYSIS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

-

(n.d.). Anomeric effect. Grokipedia. Retrieved from [Link]

-

(2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. PubMed Central. Retrieved from [Link]

-

(n.d.). NMR spectroscopy captures the essential role of dynamics in regulating biomolecular function. Lewis Kay's group at the University of Toronto. Retrieved from [Link]

-

(n.d.). Pyramidal Inversion in Heterocycles. Scribd. Retrieved from [Link]

-

(n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Retrieved from [Link]

-

(n.d.). The Conformational Properties of Methyl alpha-(2,8)-di/trisialosides and Their N-acyl Analogues: Implications for anti-Neisseria Meningitidis B Vaccine Design. PubMed. Retrieved from [Link]

-

(n.d.). X-ray crystallography. Wikipedia. Retrieved from [Link]

-

(n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PubMed Central - NIH. Retrieved from [Link]

-

(2014). Synthesis and structure elucidation of 2,3,5,6,7,8-hexahydro-1 H-[1][2][20]triazolo[1,2-a]pyridazine-1-thione, 3,3-disubstituted and 2-substituted derivatives and evaluation of their inhibitory activity against inducible nitric oxide synthase. Pharmazie, 69(10), 731–744. Retrieved from [Link]

-

(n.d.). Nuclear magnetic resonance studies of six-membered rings. Part I. Rings inversion in heterocyclic compounds. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Retrieved from [Link]

-

(n.d.). Diazocinones: synthesis and conformational analysis. PubMed - NIH. Retrieved from [Link]

-

(n.d.). A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. PubMed Central. Retrieved from [Link]

-

(n.d.). Computational Analysis of Structure-Based Interactions for Novel H 1 -Antihistamines. MDPI. Retrieved from [Link]

-

(n.d.). Special Issue : Organic Synthesis and Application of Bioactive Molecules. MDPI. Retrieved from [Link]

-

(n.d.). Anomeric effect in carbohydrates. Indian Academy of Sciences. Retrieved from [Link]

-

(2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Retrieved from [Link]

-

(n.d.). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PubMed Central - NIH. Retrieved from [Link]

-

(n.d.). Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. NIH. Retrieved from [Link]

-

(n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. Retrieved from [Link]

-

(n.d.). Origins of Conformational Heterogeneity in Peptoid Helices Formed by Chiral N-1. OSTI.GOV. Retrieved from [Link]

-

(n.d.). (PDF) Anomeric and Exo-Anomeric Effects in Carbohydrate Chemistry. ResearchGate. Retrieved from [Link]

-

(n.d.). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. Retrieved from [Link]

-

(n.d.). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. Retrieved from [Link]

-

(n.d.). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. MDPI. Retrieved from [Link]

-

(n.d.). X-Ray Crystallography of Chemical Compounds. PubMed Central - NIH. Retrieved from [Link]

-

(n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. NIH. Retrieved from [Link]

-

(n.d.). Structure-Based Computational Scanning of Chemical Modification Sites in Biologics. PubMed Central. Retrieved from [Link]

-

(2020). Conformational landscape of substituted prolines. PubMed Central - NIH. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scribd.com [scribd.com]

- 4. Heterocyclic conformational analysis. Ring inversion in hexahydropyrimidines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Nuclear magnetic resonance studies of six-membered rings. Part I. Rings inversion in heterocyclic compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. auremn.org.br [auremn.org.br]

- 7. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Diazocinones: synthesis and conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Atropisomeric Properties of N-Acyl/N-Sulfonyl 5H-Dibenzo[b,d]azepin-7(6H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bcc.bas.bg [bcc.bas.bg]

- 19. researchgate.net [researchgate.net]

- 20. Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. opal.latrobe.edu.au [opal.latrobe.edu.au]

- 23. Anomeric effect - Wikipedia [en.wikipedia.org]

- 24. grokipedia.com [grokipedia.com]

(S)-Methyl Hexahydropyridazine-3-carboxylate: A Technical Guide to a Novel Constrained Amino Acid for Advanced Peptidomimetics

Abstract

The rational design of peptide-based therapeutics is often hampered by poor metabolic stability and inherent conformational flexibility, which can lead to reduced binding affinity and target selectivity. Constrained amino acids have emerged as a powerful tool to overcome these limitations.[1][2] This technical guide provides an in-depth analysis of (S)-methyl hexahydropyridazine-3-carboxylate, a conformationally restricted proline analogue built upon the versatile pyridazine scaffold. We will explore its synthesis, unique structural properties, and its application in the design of next-generation peptidomimetics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for creating more potent, selective, and stable peptide-based drugs.

The Rationale for Conformational Constraint in Peptide Drug Design

Peptides are exceptional starting points for drug discovery due to their high specificity and potency.[3] However, their therapeutic potential is often limited by two key factors: susceptibility to proteolytic degradation and a high degree of conformational freedom. A linear peptide in solution exists as an ensemble of different conformations, and only a fraction of these are in the "bioactive conformation" required for target binding. The entropic penalty of "locking" the peptide into this specific shape upon binding can significantly decrease its affinity.

Conformationally constrained amino acids address these challenges by pre-organizing the peptide backbone into a desired secondary structure, such as a β-turn or α-helix.[4][5] This strategy offers several distinct advantages:

-

Enhanced Binding Affinity: By reducing the entropic cost of binding, conformational restriction can lead to a significant increase in potency.[2]

-

Improved Metabolic Stability: The unnatural cyclic structure can sterically hinder the approach of proteases, increasing the peptide's half-life in vivo.[4]

-

Increased Target Selectivity: A rigid conformation reduces the likelihood of binding to off-target receptors, thereby minimizing potential side effects.

The hexahydropyridazine core, a saturated version of the pyridazine heterocycle, is a particularly compelling scaffold. Pyridazine and its derivatives are considered "privileged structures" in medicinal chemistry, known for their diverse biological activities and favorable physicochemical properties, including the ability to engage in robust hydrogen bonding.[6][7] By utilizing its saturated, non-aromatic form, we create a rigid, three-dimensional structure ideal for mimicking peptide turns.

Synthesis and Physicochemical Characterization

This compound is a chiral building block that can be synthesized through various routes. A common and effective strategy involves the cyclization of a linear precursor derived from a protected hydrazine and a suitable 5-carbon chain with leaving groups at the C2 and C5 positions.[8]

General Synthesis Workflow

The synthesis can be conceptualized as a multi-step process that builds the heterocyclic core and establishes the correct stereochemistry.

Caption: General workflow for the synthesis of the hexahydropyridazine core.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and may require optimization based on specific starting materials and laboratory conditions.

-

Reaction Setup: To a solution of di-tert-butyl hydrazine-1,2-dicarboxylate in a suitable aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere (N₂), add a strong base such as sodium hydride (NaH) portion-wise at 0°C.

-

Precursor Addition: Once the initial reaction subsides, slowly add a solution of methyl 2,5-dibromopentanoate to the reaction mixture.

-

Cyclization: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS. This step facilitates the double N-alkylation and subsequent intramolecular cyclization to form the protected hexahydropyridazine ring system.

-

Work-up and Purification: Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography.

-

Deprotection: Dissolve the purified, protected intermediate in a solution of hydrochloric acid in methanol or dioxane. Stir at room temperature for 2-4 hours until the Boc protecting groups are completely removed (monitored by LC-MS).

-

Isolation: Remove the solvent under reduced pressure to yield this compound as its hydrochloride salt.[9][10]

Physicochemical Properties

A clear understanding of the molecule's properties is crucial for its application in peptide synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃ClN₂O₂ (as HCl salt) | [9][10][11] |

| Molecular Weight | 180.63 g/mol (as HCl salt) | [9][10][11] |

| CAS Number | 380223-17-6 | [9][10][11] |

| Topological Polar Surface Area (TPSA) | 50.36 Ų | [9] |

| Computed logP | -0.1622 | [9] |

| Hydrogen Bond Donors | 2 | [9] |

| Hydrogen Bond Acceptors | 4 | [9] |

| Rotatable Bonds | 1 | [9] |

Conformational Analysis and Structural Impact

The primary value of this compound lies in its ability to rigidly constrain the peptide backbone. Unlike a flexible amino acid like alanine, which can adopt a wide range of phi (φ) and psi (ψ) dihedral angles, the hexahydropyridazine ring severely limits this rotational freedom.

Caption: Comparison of backbone flexibility in a standard vs. constrained amino acid.

This conformational locking pre-organizes the peptide into a specific turn-like structure. By strategically placing this amino acid within a peptide sequence, it is possible to nucleate and stabilize β-turns. This is a critical secondary structure motif involved in countless protein-protein interactions (PPIs), making this compound a powerful tool for designing PPI inhibitors.

Applications in Medicinal Chemistry

The incorporation of this compound into peptides is a key strategy in the development of peptidomimetics—molecules designed to mimic the biological activity of a natural peptide but with superior pharmacological properties.[12]

Drug Design Workflow

The process of using this constrained amino acid in a drug discovery campaign follows a logical, iterative cycle.

Caption: Iterative drug design cycle using a constrained amino acid.

Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin) pre-loaded with the first amino acid of the target sequence.

-

Deprotection: Remove the N-terminal Fmoc protecting group of the resin-bound amino acid using a 20% piperidine solution in DMF.

-

Coupling: Activate the carboxylic acid of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA). Add this activated mixture to the resin and allow it to react for 1-2 hours.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with acetic anhydride.

-

Iterative Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Incorporation of the Constrained Residue: For coupling of the (S)-hexahydropyridazine-3-carboxylic acid, it must first be appropriately protected (e.g., with N-terminal Fmoc and one of the ring nitrogens with Boc). This protected version is then coupled using the standard procedure described in step 3.

-

Cleavage and Final Deprotection: Once the full peptide sequence is assembled, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity are confirmed by mass spectrometry.

Conclusion and Future Outlook

This compound represents a significant advancement in the field of peptidomimetic design. Its rigid, cyclic structure provides a reliable method for inducing and stabilizing β-turn conformations within a peptide backbone. This pre-organization enhances binding affinity, increases metabolic stability, and can improve target selectivity, addressing the primary limitations of native peptides as therapeutics.

Future research will likely focus on developing derivatives of this scaffold, with substitutions on the ring system to further fine-tune the dihedral angle constraints and to introduce new vectors for interacting with target proteins. As our understanding of protein-protein interactions continues to grow, building blocks like this compound will be indispensable tools for translating that knowledge into a new generation of highly effective peptide-based drugs.

References

- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central.

- Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals.

- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central.

- Constrained Peptides in Drug Discovery and Development. SciSpace.

- Constrained Peptides in Drug Discovery and Development.

- “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org.

- The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. Benchchem.

- Various Chemical and Biological Activities of Pyridazinone Deriv

- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd

- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.

- The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central.

- 380223-17-6 | Methyl (S)

- Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives.

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- 380223-17-6 | Methyl (S)

- Methyl (S)

- Conversion of Hydroxyproline “Doubly Customizable Units” to Hexahydropyrimidines: Access to Conformationally Constrained Peptides. PubMed Central.

- Synthetic Peptides as Protein Mimics. CORE.

Sources

- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Conversion of Hydroxyproline “Doubly Customizable Units” to Hexahydropyrimidines: Access to Conformationally Constrained Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sarpublication.com [sarpublication.com]

- 8. EP1468993A1 - Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives - Google Patents [patents.google.com]

- 9. chemscene.com [chemscene.com]

- 10. 380223-17-6 | Methyl (S)-hexahydropyridazine-3-carboxylate hydrochloride - Alachem Co., Ltd. [alachem.co.jp]

- 11. Methyl (S)-hexahydropyridazine-3-carboxylate hydrochloride - [sigmaaldrich.cn]

- 12. files.core.ac.uk [files.core.ac.uk]

Whitepaper: The Hexahydropyridazine Scaffold: A Rising Star in Medicinal Chemistry

Abstract